Product packaging for 2,3,6-Trifluoro-4-methoxypyridine(Cat. No.:CAS No. 858860-02-3)

2,3,6-Trifluoro-4-methoxypyridine

Cat. No.: B1627583
CAS No.: 858860-02-3
M. Wt: 163.1 g/mol
InChI Key: MRASNVYWNJAJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorine in Pyridine (B92270) Chemistry and its Impact on Electronic Structure

The introduction of fluorine, the most electronegative element, into a pyridine ring dramatically alters its electronic landscape. researchgate.netnih.gov This substitution leads to a significant polarization of the carbon-fluorine bond, which in turn influences the entire π-system of the aromatic ring. acs.org The strong electron-withdrawing nature of fluorine atoms decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov This effect is particularly pronounced in polyfluorinated pyridines, where multiple fluorine atoms synergistically enhance this electron deficiency. researchgate.net

The presence of fluorine can also impact the basicity of the pyridine nitrogen. The pKa value of a drug, a measure of its acidity or basicity, can be finely tuned by the addition of fluorine, which can in turn affect the bioavailability of amine-containing drugs. nih.gov Furthermore, the substitution pattern of fluorine on the pyridine ring can lead to subtle yet crucial differences in electronic communication between the substituents and the nitrogen atom. acs.org For instance, studies on fluoropyridines have shown that the electronic communication between fluorine and nitrogen is stronger in certain isomers compared to others. acs.org This intricate interplay of electronic effects is a key driver for the unique reactivity and properties of polyfluorinated pyridines.

Overview of Polyfluorinated Pyridine Scaffolds in Modern Organic Synthesis and Materials Science

Polyfluorinated pyridines, particularly perfluoropyridine (PFPy), are highly reactive compounds that serve as versatile building blocks in organic synthesis. nih.gov Their pronounced susceptibility to nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide array of functional groups. researchgate.net This reactivity has been harnessed to create complex molecules, including pharmaceuticals and agrochemicals. nih.govjst.go.jp The substitution reactions often proceed under mild conditions, making them suitable for the late-stage functionalization of complex molecules. acs.orgnih.gov

In materials science, the incorporation of fluorinated pyridine units into polymers and other materials imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. mdpi.com Fluoropolymers derived from polyfluorinated pyridines are finding applications in advanced materials due to their low dielectric constants, low surface energy, and high durability. mdpi.com The ability to precisely control the functionalization of the pyridine ring through SNAr reactions allows for the tailoring of material properties for specific applications. researchgate.net

Structural Context of 2,3,6-Trifluoro-4-methoxypyridine within Functionalized Fluoropyridines

This compound belongs to the class of functionalized polyfluorinated pyridines. Its structure is characterized by three fluorine atoms at positions 2, 3, and 6, and a methoxy (B1213986) group at the 4-position of the pyridine ring. This specific arrangement of substituents dictates its chemical behavior. The three fluorine atoms create a highly electron-deficient ring, activating the positions ortho and para to the nitrogen for nucleophilic attack.

The methoxy group, an electron-donating group, can influence the regioselectivity of substitution reactions. While the fluorine atoms strongly activate the ring towards nucleophiles, the methoxy group can direct incoming nucleophiles to specific positions. The synthesis of such specifically substituted pyridines can be challenging, often requiring multi-step procedures. For instance, the synthesis of related 2-methoxy-3-cyanopyridine derivatives has been reported to involve cyclization reactions where the final structure is confirmed by the absence of certain proton signals in NMR spectroscopy. researchgate.net The synthesis of poly-substituted fluorine-containing pyridines can also be achieved through cascade C-F bond cleavage protocols. nih.gov

The reactivity of this compound would be expected to be high towards nucleophiles, with the potential for displacement of one or more of the fluorine atoms. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions. For example, in reactions of pentafluoropyridine (B1199360) with various nucleophiles, substitution typically occurs at the 4-position. nih.gov

Research Gaps and Future Directions for this compound

While the general reactivity of polyfluorinated pyridines is well-established, detailed studies specifically on this compound are less common in publicly available literature. A significant research gap exists in the comprehensive characterization of its reactivity profile with a wide range of nucleophiles. Understanding the precise regioselectivity of substitution reactions and the influence of the methoxy group in directing these reactions would be a valuable contribution.

Future research could focus on:

Systematic Reactivity Studies: A thorough investigation of the SNAr reactions of this compound with various classes of nucleophiles (O, N, S, and C-based) to map out its synthetic utility.

Catalytic Functionalization: Exploring modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, to further functionalize the pyridine core.

Application in Synthesis: Utilizing this compound as a key intermediate in the synthesis of novel bioactive molecules and functional materials. For instance, trifluoromethylpyridines are key structural motifs in many active agrochemical and pharmaceutical ingredients. jst.go.jpnih.gov

Computational Modeling: Employing theoretical calculations to complement experimental findings and gain deeper insights into the electronic structure and reaction mechanisms. researchgate.net

By addressing these research gaps, the full potential of this compound as a valuable building block in organic and medicinal chemistry can be unlocked, paving the way for the development of new and improved chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3NO B1627583 2,3,6-Trifluoro-4-methoxypyridine CAS No. 858860-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trifluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c1-11-3-2-4(7)10-6(9)5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRASNVYWNJAJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553976
Record name 2,3,6-Trifluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858860-02-3
Record name 2,3,6-Trifluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reactivity and Mechanistic Investigations of 2,3,6 Trifluoro 4 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. The pyridine (B92270) ring, being inherently electron-deficient, is primed for such reactions, and this reactivity is significantly enhanced by the presence of strongly electron-withdrawing fluorine atoms.

Site Selectivity and Regiochemical Outcomes on the Polyfluorinated Pyridine Ring

The regiochemistry of SNAr reactions on the 2,3,6-trifluoro-4-methoxypyridine ring is a complex interplay of electronic and steric factors. In pyridine systems, nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions, as the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com For this compound, the C4 position is occupied by the methoxy (B1213986) group, leaving the C2 and C6 positions as the primary sites for nucleophilic attack.

The fluorine atoms at C2, C3, and C6 serve as powerful activating groups for SNAr due to their strong inductive electron withdrawal, which stabilizes the anionic Meisenheimer complex formed during the reaction. The fluorine atoms at C2 and C6 are also potential leaving groups. The selectivity between the C2 and C6 positions is dictated by several factors:

Electronic Effects : The nitrogen atom exerts its strongest electron-withdrawing inductive effect at the adjacent C2 and C6 positions.

Steric Hindrance : The C2 position is flanked by the C3-fluorine, while the C6 position is adjacent to the nitrogen's lone pair and the C5-hydrogen. The steric environment around the nitrogen lone pair can hinder the approach of bulky nucleophiles to the C6 position. stackexchange.com

Nucleophile Nature : The specific nucleophile used can influence the regiochemical outcome. Hard nucleophiles may favor the more electronically deficient site, while softer or bulkier nucleophiles might be more sensitive to steric hindrance.

In analogous systems like 2,4-dichloropyrimidines, the presence of other substituents on the ring is known to significantly influence the site of attack, sometimes reversing the expected C4 selectivity to C2. wuxiapptec.com This highlights that predictions must consider the subtle electronic contributions of all substituents.

Table 1: Predicted Regioselectivity of SNAr on this compound

Nucleophile Type Predicted Major Substitution Site Rationale
Small, Hard (e.g., NH₃, OH⁻) C2 The C2 position is strongly activated by both the ring nitrogen and the adjacent C3-fluorine.
Bulky (e.g., t-BuO⁻) C2 Attack at C6 may be sterically hindered by the nitrogen lone pair.
Soft (e.g., RS⁻) C2/C6 Mixture Soft nucleophiles can be sensitive to frontier molecular orbital (LUMO) characteristics, which might be similar for C2 and C6.

Influence of the Methoxy Group on Reaction Pathways

The methoxy group at the C4 position plays a critical, albeit dual, role in modulating the reactivity of the pyridine ring. Its influence stems from the combination of two opposing electronic effects:

Mesomeric (Resonance) Effect (+M) : As a π-donor, the methoxy group donates electron density into the aromatic system through resonance. This effect primarily increases electron density at the ortho (C3, C5) positions, thereby deactivating the ring towards nucleophilic attack relative to a non-substituted ring.

Inductive Effect (-I) : Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring via the sigma framework.

In the context of SNAr at the C2 and C6 positions, the resonance donation from the C4-methoxy group has a deactivating influence. However, this is generally outweighed by the powerful activation provided by the three fluorine atoms and the ring nitrogen. The primary role of the methoxy group, therefore, is to block the C4 position from substitution and subtly modulate the electrophilicity of the remaining C2 and C6 sites. In some cases, particularly under forcing conditions or with specific reagents, the methoxy group itself can be displaced. ntu.edu.sg

Role of Leaving Group Ability and Nucleophile Nature

The nature of the nucleophile is also a critical determinant of reaction success and rate. nih.gov

Nucleophilicity : Stronger nucleophiles generally react faster. For instance, thiolates (RS⁻) are often more reactive than their corresponding alkoxides (RO⁻).

Steric Hindrance : Bulky nucleophiles can exhibit lower reactivity or altered regioselectivity due to steric clashes with substituents near the reaction center. nih.gov

Solvent : The choice of solvent is crucial as it can stabilize the charged intermediates and influence the nucleophilicity of the attacking species. Polar aprotic solvents like DMSO or DMF are commonly used.

Carbon-Fluorine (C-F) Bond Activation Chemistry

The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, making its selective activation and functionalization a significant challenge. rsc.org However, transition metal catalysis has emerged as a powerful strategy to achieve this transformation, enabling the synthesis of complex molecules from readily available fluorinated precursors.

Transition Metal-Mediated C-F Activation Processes

The activation of C-F bonds in fluoropyridines can be achieved using low-valent, electron-rich transition metal complexes, typically of nickel, platinum, rhodium, or palladium. ox.ac.uk The most common pathway is oxidative addition , where the metal center inserts into the C-F bond. wikipedia.orguoc.gr This process increases the oxidation state and coordination number of the metal. libretexts.org

For this compound, a transition metal complex M(0)Ln could react at any of the C-F bonds (C2, C3, or C6). The regioselectivity of this process is influenced by both thermodynamics and kinetics. Studies on other fluoroaromatics have shown a preference for C-H activation to occur ortho to a fluorine atom, which is attributed to a stabilizing effect on the resulting metal-carbon bond. rsc.org A similar principle may influence C-F activation, with the electronic environment created by the nitrogen and methoxy group playing a key role.

Alternative mechanisms to simple oxidative addition exist, such as phosphine-assisted C-F activation, where the ligand actively participates in the bond-breaking process. ox.ac.ukacs.org Recent research has also focused on metal-catalyzed fluorine elimination processes, which can proceed under milder conditions than oxidative addition. nih.gov

Investigation of C-O Oxidative Addition Reactions

Besides the C-F bonds, the C(sp²)–O bond of the methoxy group represents another potential site for functionalization via transition metal-catalyzed cross-coupling. Nickel-based catalysts, in particular, have proven effective in activating C–O bonds, which are typically less reactive than C-halogen bonds but can be more accessible than C-F bonds.

The mechanism involves the oxidative addition of the metal complex into the C(aryl)–O bond. This pathway competes with C-F activation and its feasibility depends on several factors:

The Metal Catalyst : Nickel complexes are generally more effective than palladium for C–O activation.

Ligands : The choice of ligand on the metal center is critical. Electron-rich, bulky phosphine (B1218219) ligands are often required to promote the oxidative addition of the less reactive C–O bond.

Reaction Conditions : Higher temperatures are often necessary to induce C–O bond cleavage compared to C-Cl or C-Br bonds.

In the case of this compound, a catalytic system would need to be carefully selected to favor C-O over C-F activation, or vice-versa, to achieve selective functionalization at the desired position. This competition presents both a challenge and an opportunity for developing highly specific synthetic methodologies.

Chemo- and Regioselective C-F Cleavage

The pyridine ring is an electron-deficient aromatic system, and the presence of three fluorine atoms in this compound further enhances its electrophilicity. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr), which serves as a primary pathway for the chemo- and regioselective cleavage of its carbon-fluorine (C-F) bonds.

In polyfluorinated pyridines, nucleophilic attack generally occurs preferentially at the positions para (4-) and ortho (2- and 6-) to the ring nitrogen. In the case of this compound, the 4-position is occupied by a methoxy group. Therefore, nucleophilic attack is directed towards the C-2 and C-6 positions. Studies on analogous polyfluorinated pyridines, such as 2,3,5,6-tetrafluoro-4-iodopyridine, have shown that nucleophiles like hydroxide, methoxide (B1231860), and ammonia (B1221849) preferentially attack the 2-position. rsc.org This suggests a similar reactivity pattern for this compound, where the C-2 and C-6 fluorine atoms are the most likely sites for substitution.

The regioselectivity of these reactions is governed by the stability of the Meisenheimer intermediate formed upon nucleophilic addition. Attack at the 2- or 6-position allows for the negative charge to be delocalized onto the electronegative nitrogen atom of the pyridine ring, which is a stabilizing interaction. The methoxy group at the 4-position, being an electron-donating group through resonance, can also influence the reactivity by modulating the electron density of the ring.

While specific studies on the comprehensive screening of nucleophiles with this compound are limited in the reviewed literature, the general principles of SNAr on polyfluorinated pyridines provide a strong predictive framework for its reactivity.

Reactions Involving Nitrogen-Containing Functional Groups

The introduction of nitrogen-containing functional groups, such as azido (B1232118) and hydrazino moieties, onto the this compound scaffold opens up a rich area of synthetic chemistry, enabling further molecular diversification.

Transformations of Azido Derivatives (e.g., Cycloaddition Reactions)

The azido derivative, 2-azido-3,5,6-trifluoro-4-methoxypyridine, is a key intermediate that can be synthesized from its corresponding hydrazino precursor. nih.gov Azides are well-known for their participation in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions. These reactions are highly valuable for the construction of five-membered heterocyclic rings.

A notable example of the reactivity of 2-azido-3,5,6-trifluoro-4-methoxypyridine is its reaction with acrylonitrile. When heated, these two reactants undergo a cycloaddition reaction to furnish the corresponding aziridine, with the elimination of nitrogen gas. nih.gov This transformation highlights the ability of the azido group to act as a nitrene precursor under thermal conditions, which is then trapped by the alkene.

Furthermore, analogous polyfluoroaryl azides have been shown to react with a variety of alkynes to form 1,2,3-triazoles. For instance, perfluoro-(2-azido-4-isopropylpyridine) reacts with diphenylacetylene (B1204595) to yield the corresponding 1,2,3-triazole. nih.gov It is therefore highly probable that 2-azido-3,5,6-trifluoro-4-methoxypyridine would undergo similar cycloaddition reactions with a range of alkynes to produce functionalized triazole derivatives. These reactions can often be catalyzed by copper(I) or ruthenium(II) complexes, which can enhance the reaction rate and control the regioselectivity.

Reactant of Azido DerivativeReagentProduct TypeReference
2-Azido-3,5,6-trifluoro-4-methoxypyridineAcrylonitrileAziridine nih.gov
Perfluoro-(2-azido-4-isopropylpyridine)Diphenylacetylene1,2,3-Triazole nih.gov

Reactivity of Hydrazino Precursors

The hydrazino derivative, 3,5,6-trifluoro-2-hydrazino-4-methoxypyridine, serves as a direct precursor to the aforementioned azido compound. The synthesis of 2-azido-3,5,6-trifluoro-4-methoxypyridine can be achieved through the nitrosation of 3,5,6-trifluoro-2-hydrazino-4-methoxypyridine. nih.gov

Beyond its role as a synthetic intermediate for the azido derivative, hydrazino-pyridines are versatile building blocks in their own right. The hydrazine (B178648) moiety can participate in condensation reactions with carbonyl compounds to form hydrazones, which can be further cyclized to generate a variety of heterocyclic systems. For example, the reaction of hydrazino-pyrimidines with β-diketones has been shown to yield pyrazoline derivatives. While specific examples with 3,5,6-trifluoro-2-hydrazino-4-methoxypyridine are not detailed in the available literature, its reactivity is expected to be analogous to other hydrazino-heterocycles, providing access to a wide range of functionalized pyridine derivatives.

Other Novel Chemical Transformations

The unique substitution pattern of this compound also allows for other novel chemical transformations, including strategies for further functionalization of the pyridine ring and potential rearrangement reactions.

Ring Functionalization and Derivatization Strategies

Further functionalization of the this compound ring can be envisioned through modern cross-coupling methodologies. The C-F bonds, particularly at the reactive 2- and 6-positions, could potentially be activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. sigmaaldrich.com These methods would allow for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, thereby significantly expanding the chemical space accessible from this starting material.

For instance, the selective substitution of one of the fluorine atoms with a nucleophile could introduce a leaving group, such as iodide or triflate, which is more amenable to standard cross-coupling conditions. While direct C-F activation for cross-coupling is a developing field, the high electrophilicity of the pyridine ring in this compound makes it a promising candidate for such transformations.

Photochemical Reactions

The photochemical behavior of pyridine and its derivatives is characterized by a variety of transformations, including isomerization, substitution, and fragmentation, often proceeding through high-energy intermediates. arkat-usa.org The presence of both fluoro and methoxy substituents on the pyridine ring of this compound suggests a complex and potentially rich photochemical landscape.

Based on the known photochemistry of related compounds, several reaction pathways can be postulated for this compound upon UV irradiation.

Photoisomerization: A common photochemical reaction for pyridines is valence isomerization to so-called 'Dewar' pyridines (bicyclo[2.2.0]aza-2,5-dienes) and azaprefulvenes. researchgate.netacs.org These intermediates are highly strained and can thermally or photochemically revert to the aromatic pyridine or rearrange to other isomers. For this compound, isomerization could lead to a variety of substituted Dewar pyridines, with the substitution pattern influencing the stability and subsequent reactivity of these intermediates.

Photohydrolysis and Photosubstitution: Irradiation of pyridines in the presence of nucleophiles can lead to photosubstitution reactions. For instance, irradiation of pyridine in aqueous solution can yield pyridine N-oxides. researchgate.net Given the electron-deficient nature of the fluorinated pyridine ring, it is plausible that this compound could undergo photosubstitution of a fluorine atom by a suitable nucleophile. The methoxy group at the 4-position may influence the regioselectivity of such a reaction.

C-F and C-H Bond Activation: Photochemical reactions of polyfluorinated pyridines in the presence of transition metal complexes have been shown to induce C-F and C-H bond activation. acs.orgpsu.edu For example, the photochemical reaction of pentafluoropyridine (B1199360) with a rhodium complex, CpRh(PMe₃)(C₂H₄), leads to the formation of a rhodacycle via C-F bond cleavage. psu.edu Similarly, 2,3,5,6-tetrafluoropyridine (B1295328) undergoes selective C-H activation under similar conditions. psu.edu It is therefore conceivable that this compound could undergo intramolecular cyclometalation or intermolecular activation in the presence of appropriate metal precursors and light.

Photoreduction: The photoreduction of methoxyanthraquinones to the corresponding anthrahydroquinones has been observed in anaerobic alcoholic solutions. rsc.org While a different heterocyclic system, this suggests that the methoxy group can participate in photochemical redox processes. It is possible that under certain conditions, this compound could be photoreduced.

The initial step in the photochemical reactions of pyridines generally involves the absorption of UV light to form an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). arkat-usa.org The specific reaction pathway followed often depends on the nature of the excited state involved.

The fluorine and methoxy substituents will have a profound effect on the electronic structure and energy levels of the excited states of this compound. The electron-withdrawing fluorine atoms are expected to lower the energy of the π and π* orbitals, while the electron-donating methoxy group will raise the energy of the n and π orbitals. This complex interplay will dictate the nature of the lowest-lying excited state and, consequently, the dominant photochemical reaction pathways.

To provide a more concrete basis for the potential photochemical reactivity of this compound, the following tables summarize key findings for related fluorinated pyridines.

Table 1: Photochemical Reactions of Fluorinated Pyridines with a Rhodium Complex psu.edu

SubstrateReagentConditionsProduct(s)Observations
PentafluoropyridineCpRh(PMe₃)(C₂H₄)Photolysis, hexaneRhodacycle (via C-F activation)Reaction proceeds via cleavage of a C-F bond.
2,3,5,6-TetrafluoropyridineCpRh(PMe₃)(C₂H₄)Photolysis, hexaneC-H activation productSelective activation of the C-H bond over C-F bonds.
4-NMe₂-2,3,5,6-TetrafluoropyridineCpRh(PMe₃)(C₂H₄)Photolysis, hexaneCyclometalated product (via C-H and C-F activation)HF elimination observed.
4-OMe-2,3,5,6-TetrafluoropyridineCpRh(PMe₃)(C₂H₄)Photolysis, hexaneCyclometalated product (via C-H and C-F activation)HF elimination observed.

Table 2: General Photochemical Reactions of Substituted Pyridines

Reaction TypeSubstrate ExampleConditionsKey Intermediates/ProductsReference
PhototranspositionMonosubstituted PyridinesVapor phase, 254 nmInterconverting isomers arkat-usa.org
PhotoisomerizationPyridineAcetonitrile'Dewar' pyridine, Azaprefulvene researchgate.net
PhotoreleasePyridine derivatives with photoremovable protecting groupsAqueous solution, lightRelease of pyridine derivative nih.gov
PhotohydroxylationPyridine N-oxidesRayonet 254 nm, AcOH, (F₃C)₃COHC3-hydroxy pyridines acs.org

The data presented for analogous compounds suggest that this compound is a promising candidate for a range of photochemical transformations. Future experimental studies are necessary to fully elucidate its photochemical reactivity and to explore its potential applications in synthetic chemistry and materials science.

Spectroscopic Characterization and Advanced Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2,3,6-Trifluoro-4-methoxypyridine, with fluorine-19 (¹⁹F) NMR offering particular advantages due to the nucleus's high natural abundance (100%), high sensitivity, and a wide chemical shift range that minimizes signal overlap. alfa-chemistry.comhuji.ac.il

Multi-Dimensional NMR (e.g., 2D ¹⁹F-¹³C, ¹⁹F-¹H Correlation)

Two-dimensional (2D) NMR experiments are critical for the unambiguous assignment of the ¹H, ¹³C, and ¹⁹F resonances in this compound. Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are adapted to exploit the large coupling constants between fluorine and carbon or hydrogen, even across multiple bonds.

¹⁹F-¹H Correlation (HOESY/NOESY): This experiment reveals through-space correlations between fluorine and proton nuclei. For this compound, it would definitively link the proton signal of the methoxy (B1213986) group and the C5-proton to the fluorine atoms on the pyridine (B92270) ring, confirming their spatial proximity.

¹⁹F-¹³C Correlation (HMBC): This technique maps long-range couplings (typically 2-4 bonds) between fluorine and carbon atoms. It is invaluable for assigning the fluorinated carbons (C2, C3, C6) and the neighboring quaternary carbon (C4).

Below is a table of expected 2D NMR correlations that would be instrumental in assigning the molecular structure.

Interactive Table: Predicted 2D NMR Correlations for this compound

Nucleus 1Nucleus 2Correlation TypeExpected Correlation (Number of Bonds)Purpose of Correlation
H (OCH₃)C4HMBC³JAssigns the C4 carbon attached to the methoxy group.
H (OCH₃)C (OCH₃)HSQC¹JConfirms the methoxy carbon signal.
H5C3, C4, C6HMBC³J, ²J, ²JAssigns the C3, C4, and C6 carbons relative to the sole ring proton.
F2C3, C4HMBC²J, ³JAssigns the C3 and C4 carbons relative to the F2 fluorine.
F3C2, C4, C5HMBC²J, ²J, ³JAssigns the C2, C4, and C5 carbons relative to the F3 fluorine.
F6C5HMBC²JAssigns the C5 carbon relative to the F6 fluorine.

Advanced Fluorine-19 NMR for Structural Elucidation and Interaction Studies

¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a powerful probe for both initial structural verification and for studying intermolecular interactions. alfa-chemistry.com The chemical shifts of the three distinct fluorine atoms in this compound are expected to be different, influenced by their position relative to the ring nitrogen and the electron-donating methoxy group.

Ligand-based ¹⁹F NMR screening is a prominent method in drug discovery where changes in the ¹⁹F signal upon the addition of a biological target (like a protein) indicate binding. researchgate.net A shift in the resonance or a broadening of the signal for one or more of the fluorine atoms of this compound would provide information on the binding event and could even indicate which part of the molecule is involved in the interaction. researchgate.net

Interactive Table: Predicted ¹⁹F NMR Chemical Shifts and Rationale

Fluorine PositionPredicted Chemical Shift Range (vs. CFCl₃)Rationale for Shift
F2More deshielded (downfield)Adjacent to the electron-withdrawing nitrogen atom.
F3IntermediateInfluenced by both the adjacent F2 and the electron-donating methoxy group at C4.
F6Most shielded (upfield)Ortho to the nitrogen but meta to the methoxy group, experiencing a different electronic environment compared to F2.

Solid-State NMR Techniques

For samples that are insoluble, exist as aggregates, or are part of a solid matrix, solid-state NMR (ss-NMR) provides crucial structural information. ¹⁹F ss-NMR can be used to study the structure and conformation of this compound in the solid phase. This technique can differentiate between organic and inorganic fluorine sources and can provide insights into molecular packing and polymorphism by detecting subtle differences in the fluorine environments of non-equivalent molecules in the crystal lattice. nih.gov

While ss-NMR often faces challenges such as lower resolution and sensitivity compared to solution-state NMR, advanced techniques like Magic Angle Spinning (MAS) and high-power decoupling are used to overcome these limitations. nih.govmeihonglab.com For this compound, ¹⁹F ss-NMR could be employed to characterize its solid form or to study its interactions when bound to a solid support or an immobilized biological target.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement of the parent molecule and its fragments, allowing for the determination of the elemental composition.

Liquid Injection Field Desorption/Ionization (LIFDI) Mass Spectrometry for Volatile Complexes

Liquid Injection Field Desorption/Ionization (LIFDI) is a soft ionization technique particularly suited for the analysis of volatile, thermally labile, and reactive compounds, such as organometallic complexes. rsc.orgchemguide.co.uk Unlike hard ionization methods that cause extensive fragmentation, LIFDI typically produces a clean spectrum dominated by the intact molecular ion (M⁺•). nih.gov This makes it an ideal method for confirming the molecular weight and composition of sensitive complexes of this compound without inducing decomposition. The sample is introduced via a capillary, and ionization occurs in a high electric field, minimizing thermal stress on the analyte. rsc.org

Collision-Induced Dissociation (CID) for Fragmentation Pathway Analysis

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce fragmentation of a selected precursor ion. rsc.orgmsvision.com The precursor ion (for instance, the molecular ion of this compound) is isolated and then collided with a neutral gas (e.g., argon or helium). The resulting fragments are mass-analyzed to provide a fragmentation "fingerprint" that helps elucidate the molecule's structure. chemguide.co.uk

For this compound (Molecular Weight: 177.08 g/mol ), the fragmentation pathway would likely involve initial cleavages related to the methoxy group, followed by fragmentation of the fluoropyridine ring.

Interactive Table: Plausible Fragmentation Pathway of this compound in CID

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Fragment Structure
177•CH₃ (15)162[M-CH₃]⁺ (Loss of methyl radical from methoxy group)
177CH₂O (30)147[M-CH₂O]⁺ (Loss of formaldehyde (B43269) via rearrangement)
177•OCH₃ (31)146[M-OCH₃]⁺ (Loss of methoxy radical)
162CO (28)134[M-CH₃-CO]⁺ (Subsequent loss of carbon monoxide)
147HF (20)127[M-CH₂O-HF]⁺ (Loss of hydrogen fluoride (B91410) from the ring)

X-ray Crystallography for Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not widely available in public literature, the general methodology would involve growing a suitable single crystal of the compound. This crystal would then be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For related fluorinated pyridine compounds, crystal structure analyses have been successfully performed, revealing key structural features. For instance, in studies of similar molecules, the planarity of the pyridine ring and the orientation of substituents are key parameters determined. In the absence of specific data for the title compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.5
b (Å) 10.2
c (Å) 18.5
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1415.25
Z 4

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their chemical environment, making this a valuable tool for functional group identification and structural elucidation.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of its constituent bonds, such as C-F, C-N, C-O, and C-H (of the methoxy group), as well as vibrations of the pyridine ring. The positions of the C-F stretching bands are typically found in the 1000-1400 cm⁻¹ region of the IR spectrum. The methoxy group would show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-O stretching vibration. The pyridine ring vibrations would appear in the 1400-1600 cm⁻¹ region. While detailed experimental spectra for this specific compound are not readily found, a table of expected characteristic vibrational frequencies is provided below based on known data for similar structures.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H stretch (methoxy) 2960 - 2850 IR, Raman
C=N stretch (ring) 1600 - 1550 IR, Raman
C=C stretch (ring) 1500 - 1400 IR, Raman
C-F stretch 1400 - 1000 IR

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for determining the purity of volatile and semi-volatile compounds and for monitoring the progress of chemical reactions.

In the analysis of this compound, a sample would be vaporized and passed through a GC column, where it is separated from any impurities. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the fragments. The molecular ion peak would confirm the molecular weight of the compound (163.1 g/mol ). The fragmentation pattern would be characteristic of the molecule's structure, showing losses of fragments such as F, CH₃, OCH₃, and parts of the pyridine ring. This technique is highly sensitive and can detect trace levels of impurities, making it ideal for quality control. It can also be used to track the consumption of reactants and the formation of products in real-time during the synthesis of this compound. A hypothetical fragmentation table is presented below.

Table 3: Hypothetical GC-MS Fragmentation Data for this compound

m/z Possible Fragment
163 [M]⁺ (Molecular ion)
148 [M - CH₃]⁺
132 [M - OCH₃]⁺
119 [M - CO - F]⁺

Theoretical and Computational Chemistry of 2,3,6 Trifluoro 4 Methoxypyridine

Prediction and Elucidation of Chemical Reactivity and Reaction Mechanisms

Transition State Analysis

Transition state analysis is a critical computational tool for elucidating reaction mechanisms, providing information on the energy barriers and the geometry of the highest energy point along a reaction coordinate. For polysubstituted fluorinated pyridines like 2,3,6-trifluoro-4-methoxypyridine, a predominant reaction pathway is nucleophilic aromatic substitution (SNAr).

Computational studies on SNAr reactions involving similar fluorinated heteroaromatic compounds typically employ Density Functional Theory (DFT) to locate and characterize transition states. The reaction generally proceeds via a two-step mechanism involving a Meisenheimer complex as an intermediate. However, some SNAr reactions are proposed to proceed through a concerted mechanism. semanticscholar.org

For this compound, the fluorine atoms activate the pyridine (B92270) ring towards nucleophilic attack. The position of the attack would be influenced by the combined electronic effects of the three fluorine atoms and the methoxy (B1213986) group. Transition state calculations for the substitution of one of the fluorine atoms would involve modeling the approach of a nucleophile and the subsequent departure of the fluoride (B91410) ion. The transition state geometry would reveal the extent of bond formation and bond breaking at the highest energy point.

Table 1: Hypothetical Activation Energies for SNAr at Different Positions of this compound

Position of AttackNucleophileComputational MethodSolvent ModelCalculated Activation Energy (kcal/mol)
C-2CH₃O⁻B3LYP/6-311+G(d,p)PCM (Methanol)22.5
C-6CH₃O⁻B3LYP/6-311+G(d,p)PCM (Methanol)23.1
C-3CH₃O⁻B3LYP/6-311+G(d,p)PCM (Methanol)28.9

Note: This table is illustrative and based on expected trends in reactivity for fluorinated pyridines. Actual values would require specific quantum chemical calculations.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The intermolecular interactions of this compound are crucial for understanding its physical properties and its behavior in condensed phases and biological systems. These interactions are primarily governed by hydrogen bonding and potentially hypervalent interactions.

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to Lewis acids. One area of interest is the interaction with silicon compounds to form hypervalent complexes.

Computational studies on the interaction of pyridines with silicon halides, such as SiF₄ or organosilicon compounds, have shown the formation of stable pentacoordinate or hexacoordinate silicon complexes. nih.gov The strength of the silicon-nitrogen dative bond is influenced by the electronic properties of the pyridine derivative. In the case of this compound, the electron-withdrawing fluorine atoms would decrease the basicity of the nitrogen atom, leading to a weaker Si-N bond compared to unsubstituted pyridine. Conversely, the electron-donating methoxy group would somewhat counteract this effect.

Table 2: Predicted Properties of a Hypervalent Silicon Complex with this compound

Lewis AcidLewis BaseComputational MethodPredicted Si-N Bond Length (Å)Predicted Binding Energy (kcal/mol)
SiF₄PyridineMP2/aug-cc-pVTZ2.02-15.8
SiF₄This compoundMP2/aug-cc-pVTZ2.15-10.2

Note: This table presents hypothetical data based on established principles of Lewis acid-base interactions and the electronic effects of substituents.

Hydrogen bonding plays a significant role in the supramolecular chemistry of fluorinated pyridines. This compound can act as a hydrogen bond acceptor in several ways: through the lone pair of the nitrogen atom, the lone pairs on the fluorine atoms, and the oxygen atom of the methoxy group.

Computational studies on hydrogen bonding in similar systems often utilize methods like DFT with dispersion corrections or higher-level ab initio methods. These calculations can predict the geometries, vibrational frequencies, and binding energies of hydrogen-bonded dimers or larger clusters. chemrxiv.org For example, the interaction of this compound with a hydrogen bond donor like water or methanol (B129727) could be modeled. The calculations would likely show that the nitrogen atom is the strongest hydrogen bond acceptor site, followed by the methoxy oxygen. The fluorine atoms are generally weak hydrogen bond acceptors.

Table 3: Calculated Hydrogen Bond Properties for this compound with Methanol

Acceptor AtomH-Bond DonorComputational MethodH-Bond Length (Å)Interaction Energy (kcal/mol)
N (Pyridine)CH₃OHB3LYP-D3/aug-cc-pVTZ1.85-5.7
O (Methoxy)CH₃OHB3LYP-D3/aug-cc-pVTZ1.98-3.2
F (C-2)CH₃OHB3LYP-D3/aug-cc-pVTZ2.21-1.5

Note: The data in this table is illustrative, based on typical hydrogen bond strengths and lengths for similar functional groups.

Electronic Structure Analysis and Spectroscopic Property Prediction

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Computational methods provide valuable tools for analyzing charge distribution and orbital interactions.

Natural Bond Orbital (NBO) analysis is a powerful method for understanding the delocalization of electron density and the stability of a molecule arising from hyperconjugative interactions. NBO analysis transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs.

Table 4: Representative Natural Atomic Charges for this compound from a Hypothetical NBO Analysis

AtomNatural Charge (e)
N1-0.55
C2+0.40
F (on C2)-0.35
C3+0.38
F (on C3)-0.33
C4+0.25
O (on C4)-0.50
C (in OCH₃)+0.10
C5-0.15
C6+0.42
F (on C6)-0.36

Note: This table is a representation of expected charge distribution based on the electronegativity of the atoms and resonance effects. Precise values would require a specific NBO calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential (typically colored red) around the nitrogen atom, indicating its propensity to act as a Lewis base and a site for protonation. Regions of negative potential would also be associated with the fluorine and oxygen atoms. Conversely, the carbon atoms of the pyridine ring, particularly those bonded to fluorine atoms, would exhibit positive potential (typically colored blue), highlighting them as the primary sites for nucleophilic attack. chemrxiv.org The MEP analysis provides a qualitative, visual confirmation of the electronic effects of the substituents on the pyridine ring.

Non-Linear Optical (NLO) Property Investigations

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the non-linear optical (NLO) properties of this compound. While the NLO properties of various heterocyclic compounds, including pyrimidine derivatives, have been investigated through computational methods like Density Functional Theory (DFT), dedicated research into this particular fluorinated methoxypyridine is not publicly available.

Theoretical investigations into similar molecules, such as fluorophenylpyridines, have been conducted to understand their electronic and NLO properties, including electric dipole moment (μ), polarizability (α), and first static hyperpolarizability (β). These studies often employ computational approaches like the B3LYP and B3PW91 methods with a 6-31++G(d,p) basis set to calculate these properties. The findings from such research indicate that the degree and position of fluorine substitution can influence the NLO activity of pyridine-based compounds. However, without a specific computational analysis of this compound, it is not possible to provide quantitative data on its NLO characteristics.

Prediction of NMR Chemical Shifts

Detailed theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are not available in the reviewed literature. The prediction of NMR spectra through computational chemistry is a well-established field, with methods such as DFT and Gauge-Including Atomic Orbital (GIAO) being commonly used to calculate the chemical shifts of protons (¹H), carbon-13 (¹³C), and other nuclei.

For structurally related compounds, such as other substituted pyridines, computational studies have successfully predicted NMR chemical shifts, often showing good correlation with experimental data. These theoretical calculations are crucial for structural elucidation and for assigning signals in complex NMR spectra. The choice of the DFT functional and basis set is critical for the accuracy of the predicted chemical shifts. For instance, methodologies like B3LYP with basis sets such as 6-311++G(d,p) are frequently employed for such predictions. Despite the availability of these robust computational methods, their specific application to determine the theoretical ¹H and ¹³C NMR chemical shifts of this compound has not been reported in the accessible scientific literature. Therefore, a data table of predicted NMR chemical shifts cannot be provided at this time.

Applications of 2,3,6 Trifluoro 4 Methoxypyridine and Its Derivatives in Advanced Chemical Research and Materials Science

Role as a Key Chemical Building Block in Complex Organic Synthesis

The strategic placement of three fluorine atoms and a methoxy (B1213986) group makes 2,3,6-trifluoro-4-methoxypyridine an exceptionally valuable building block in organic synthesis. These substituents activate the pyridine (B92270) ring for certain reactions while allowing for selective, stepwise functionalization, providing a powerful tool for constructing complex molecular architectures.

Precursor for Highly Substituted Pyridines and Other Heterocycles

The primary utility of this compound lies in its role as a precursor to a wide range of polysubstituted pyridines. The fluorine atoms, particularly at the 2- and 6-positions (ortho and para to the ring nitrogen), are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. acs.org This high reactivity allows for the controlled, stepwise introduction of various substituents onto the pyridine core. nih.gov

Research has demonstrated that the reaction of 2-fluoropyridines with nucleophiles is significantly faster than that of corresponding 2-chloropyridines, enabling reactions under milder conditions. acs.org This principle is central to the use of this compound. Different nucleophiles can be used to displace the fluorine atoms, leading to a diverse library of derivatives. For instance, a patent for the synthesis of a complex pharmaceutical intermediate describes a process starting from 3,5-dichloro-2,4,6-trifluoropyridine, highlighting the industrial relevance of such highly halogenated pyridines in building complex molecules. google.com The methoxy group can also be manipulated, for example, through demethylation to reveal a hydroxypyridine, which can then be used in further transformations.

The compound also serves as a foundational element for the synthesis of fused heterocyclic systems. The functional groups on the pyridine ring can be converted into reactive handles that participate in cyclization reactions, leading to the formation of bicyclic and polycyclic structures, such as pyridothienopyrimidines. nih.gov Versatile intermediates like 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles have been used to generate extensive libraries of diverse heterocyclic scaffolds for agrochemical screening. nih.gov

Reaction TypeReagent/ConditionProduct TypeReference
Nucleophilic Aromatic Substitution (SNAr)Alcohols, Amines, ThiolsSubstituted (alkoxy/amino/thio)fluoropyridines acs.org
HydrogenolysisH2, Pd/CDefluorinated or dehalogenated pyridines nih.gov
CyclocondensationVarious bifunctional reagentsFused heterocycles (e.g., pyridothienopyrimidines) nih.gov
Metal-catalyzed Cross-CouplingBoronic acids (Suzuki coupling)Aryl- or heteroaryl-substituted pyridines nih.gov

Utility in Divergent Synthetic Strategies

Divergent synthesis is a powerful strategy that enables the creation of a wide array of structurally distinct molecules from a single, common intermediate. This compound is an ideal substrate for such strategies due to the differential reactivity of its substituents. The fluorine atoms at the C2, C3, and C6 positions are not chemically equivalent. The C2 and C6 fluorines are highly activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen. The C3 fluorine is significantly less reactive.

This reactivity hierarchy allows for selective and sequential substitution reactions. By carefully choosing nucleophiles and controlling reaction conditions, chemists can replace the C2 fluorine, then the C6, and potentially the C4-methoxy group or the C3 fluorine, each step creating a new branching point for further diversification. This approach provides rapid access to a library of related but structurally diverse compounds, which is highly valuable in medicinal chemistry and materials science for structure-activity relationship (SAR) studies. nih.govresearchgate.net The concept of using a single building block to generate diverse products is a cornerstone of modern synthetic efficiency, allowing for the exploration of broad chemical space from a common starting material. nih.govacs.orgacs.org

Development of Ligands for Organometallic Catalysis

Pyridine and its derivatives are among the most important classes of ligands in organometallic chemistry and catalysis. wikipedia.org Their nitrogen atom provides a strong coordination site for a wide range of transition metals. The electronic and steric properties of the ligand can be finely tuned by introducing substituents onto the pyridine ring, which in turn influences the reactivity and selectivity of the metal catalyst. acs.org

Design of Chiral Ligands (if applicable)

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical industry. Pyridine-based scaffolds are frequently incorporated into highly successful chiral ligands, such as PyBox (pyridine-bis(oxazoline)) and PHOX (phosphine-oxazoline) analogues. researchgate.netnih.govrsc.org

While direct applications of this compound in published chiral ligands are not prominent, its derivatives are excellent candidates for such development. The fluorine atoms can be substituted with chiral amines or phosphines to generate novel N,P- or N,N-bidentate ligands. The electronic properties imparted by the remaining fluorine atoms and the methoxy group would significantly influence the Lewis basicity of the coordinating nitrogen and any other donor atoms, thereby modulating the catalytic activity of the resulting metal complex. The modular synthesis of chiral ligands from readily available pyridine precursors is a well-established strategy for creating new catalysts for a variety of asymmetric transformations, including hydrogenations and C-C bond-forming reactions. acs.orgacs.org

Coordination Chemistry with Transition Metals

The coordination of pyridine-type ligands to transition metals like ruthenium, osmium, rhodium, iridium, palladium, and copper is fundamental to many catalytic processes. wikipedia.orgmdpi.comrsc.org The electronic nature of the pyridine ring directly impacts the properties of the resulting metal complex. The presence of three strongly electron-withdrawing fluorine atoms in derivatives of this compound makes the pyridine nitrogen a weaker Lewis base compared to unsubstituted pyridine.

This electronic modulation can be highly beneficial. For instance, in some catalytic cycles, a more electron-deficient metal center is more reactive. Furthermore, fluorinated ligands can enhance the stability and solubility of the complex in specific solvent systems, including fluorous media. rsc.org Studies on the coordination of fluorinated pyridine-2-carbothioamides with ruthenium and other metals have shown that the electronic modifications significantly impact the biological activity of the resulting organometallic complexes. mdpi.com The coordination of various substituted pyridine-based ligands with transition metals has led to the development of materials with interesting properties, such as fluorescent polymers that respond to pH changes. mdpi.com

MetalLigand TypeApplication/Complex TypeReference
Ruthenium(II), Osmium(II)Pyridine-carbothioamideAnticancer Organometallic Complexes mdpi.com
Iridium(I)Chiral Phosphine-PyridineAsymmetric Olefin Hydrogenation researchgate.net
Nickel(II)PyBox (Pyridine-bis(oxazoline))Asymmetric Cross-Coupling nih.gov
Zinc(II)bis-TerpyridineFluorescent Coordination Polymers mdpi.com
Various 3d Metals2-(1,2,4-1H-triazol-3-yl)pyridineHomoleptic Coordination Polymers rsc.org

Contributions to Fluorine Chemistry Methodologies

The field of fluorine chemistry is rapidly expanding due to the profound effects that fluorine incorporation can have on the biological and material properties of organic molecules. researchgate.net Compounds like this compound are not only targets of new fluorination methods but also serve as tools to develop and understand fluorine chemistry itself.

The synthesis of polyfluorinated heterocycles like this compound is a challenge that drives the development of new synthetic methods. Techniques for the selective introduction of fluorine onto a pyridine ring, such as direct C-H fluorination or Sandmeyer-type reactions (Balz–Schiemann), are continually being refined. acs.orgnih.govgoogle.com

Once synthesized, this polyfluorinated pyridine serves as an excellent model substrate for studying the reactivity of C-F bonds. The selective substitution of one fluorine atom over others provides valuable mechanistic data about SNAr reactions on electron-deficient heterocyclic systems. acs.org Furthermore, the presence of multiple fluorine atoms can influence the reactivity of other parts of the molecule, leading to new chemical transformations. The development of methods for synthesizing trifluoromethylpyridines, for example, is a major focus in the agrochemical industry, and polyfluorinated precursors are key intermediates in these processes. nih.gov The unique electronic properties of fluorinated compounds also make them interesting subjects in organometallic chemistry, where C-F bond activation by transition metals is an area of active research. rsc.org

Selective Fluorination Reagents

While this compound itself is more commonly used as a building block, the broader class of fluorinated pyridines is instrumental in the development of novel fluorination reagents. The principles governing the reactivity of these compounds inform the design of new reagents. For instance, the synthesis of 2,3,5-dichloro-5-(trifluoromethyl)pyridine involves a vapor-phase fluorination of its trichloromethyl precursor, highlighting a method of introducing fluorine into a pyridine-based molecule. nih.gov Such transformations are crucial for creating a diverse array of fluorinated compounds for various applications.

New Approaches to C-F Bond Formation and Cleavage

The carbon-fluorine bond is the strongest single bond to carbon, making its selective formation and cleavage a significant challenge in organic chemistry. Research into compounds like this compound contributes to a deeper understanding of C-F bond reactivity. The electron-withdrawing nature of the fluorine atoms and the pyridine ring influences the reactivity of the C-F bonds, making them susceptible to nucleophilic aromatic substitution. This reactivity allows for the strategic replacement of fluorine atoms with other functional groups, a key step in building more complex molecules. This principle is fundamental in the synthesis of various agrochemicals and pharmaceuticals where a fluorinated pyridine core is functionalized. nih.govjst.go.jp

Potential in Functional Materials Research (Non-Biological)

The unique properties of fluorinated pyridines, including their electronic and optical characteristics, make them promising candidates for advanced functional materials.

Exploration of Specific Electronic and Optical Properties

Pyridine derivatives are known for their interesting photophysical properties. researchgate.net The introduction of fluorine atoms, as in this compound, can significantly modulate these properties. Fluorine's high electronegativity can alter the energy levels of molecular orbitals, influencing the absorption and emission of light. nih.gov Research on related 2-methoxypyridine (B126380) derivatives has shown that the interplay between electron-donating methoxy groups and the electron-withdrawing pyridine ring, further influenced by substituents, can lead to materials with tailored optical properties, such as blue luminescence. researchgate.net The specific substitution pattern in this compound, with its combination of fluoro and methoxy groups, provides a framework for developing new materials with specific electronic and optical responses for applications in optoelectronics. nih.gov

Application in Fluorophorescent Chemosensors

The development of chemosensors, which can detect specific ions or molecules, is a significant area of materials research. Polysubstituted pyridines are recognized for their potential as chemosensors. researchgate.net The fluorescence of pyridine derivatives can be sensitive to their chemical environment. Changes in fluorescence upon binding to a target analyte can be used for detection. The electronic structure of this compound, with its potential for modulated fluorescence, makes its core structure a candidate for designing new fluorophorescent chemosensors.

Role in the Development of New Polymer or Liquid Crystal Systems

Pyridine-containing molecules have been successfully incorporated into liquid crystals and polymers. researchgate.netrsc.org The rigidity and potential for intermolecular interactions make the pyridine ring a useful component in designing ordered materials. researchgate.net Research on 2-methoxypyridine derivatives has demonstrated their ability to form liquid crystalline phases, with the specific phase (e.g., nematic or columnar) being influenced by the substituents on the pyridine core. researchgate.netrsc.org The presence of multiple fluorine atoms in a molecule like this compound can enhance dipole-dipole interactions and influence molecular packing, which are critical factors in the formation of liquid crystal phases. This makes such compounds and their derivatives valuable for creating new liquid crystal systems with specific thermal and optical properties.

Use as Intermediates in the Synthesis of Other Chemical and Agrochemical Products

One of the most significant applications of fluorinated pyridines is their role as key intermediates in the synthesis of complex, high-value molecules, particularly in the agrochemical sector. jst.go.jpnih.govagropages.com Pyridine-based compounds are integral to the development of modern herbicides, fungicides, and insecticides due to their high efficacy and low toxicity. agropages.com

This compound and its close chemical relatives are building blocks for creating these complex agrochemicals. For example, the herbicide halauxifen-methyl, a synthetic auxin used to control broad-leaved weeds, contains a complex substituted pyridine core. nih.gov The synthesis of such molecules often involves the use of simpler, functionalized pyridine starting materials that are built up through a series of reactions. patsnap.com The specific arrangement of chloro, fluoro, and methoxy substituents on the pyridine ring is crucial for the final product's biological activity. The table below illustrates the role of pyridine intermediates in the synthesis of notable agrochemicals.

Table 1: Pyridine Intermediates in Agrochemical Synthesis

Intermediate Family Example Intermediate Resulting Agrochemical Agrochemical Class
Trifluoromethylpyridines 2,3-dichloro-5-(trifluoromethyl)pyridine Fluopyram Fungicide
Trifluoromethylpyridines 2-chloro-6-trifluoromethyl pyridine Picoxystrobin Fungicide

This table provides examples of how different classes of substituted pyridine intermediates are used to build commercially important agrochemicals.

The demand for highly effective and environmentally compatible pesticides continues to drive research into new synthetic routes and novel molecular structures, where fluorinated pyridines like this compound play a vital role. nih.govagropages.com

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Future research must prioritize the development of greener synthetic pathways to 2,3,6-Trifluoro-4-methoxypyridine. A key objective is to move beyond stoichiometric fluorinating agents like silver(II) fluoride (B91410), which can be hazardous and costly, towards catalytic methods. nih.govorgsyn.org Exploring direct C-H fluorination on a suitable methoxypyridine precursor under mild conditions represents a significant, albeit challenging, goal.

Furthermore, adapting cascade C-F bond cleavage protocols could provide novel, efficient routes to poly-substituted pyridines. nih.gov The investigation into continuous flow chemistry for the synthesis and modification of this compound could offer improved safety, scalability, and consistency. Enzymatic or chemo-enzymatic strategies, while currently nascent for such highly fluorinated substrates, present a long-term goal for a truly sustainable production method.

Table 1: Comparison of Potential Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic C-H Fluorination High atom economy, reduced waste.Achieving high regioselectivity, catalyst stability.
Flow Chemistry Enhanced safety, scalability, precise control.Reactor design for handling corrosive reagents, optimization of reaction parameters.
Enzymatic Synthesis High selectivity, mild conditions, biodegradable catalysts.Identifying or engineering enzymes tolerant to fluorinated substrates.
Improved Precursor Synthesis Higher overall yield and purity.Developing more efficient methods for producing tetrafluoropyridine or related starting materials. nih.gov

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), where the electron-deficient pyridine (B92270) ring, activated by the fluorine atoms, readily reacts with nucleophiles. youtube.comyoutube.com The fluorine atoms at the C2 and C6 positions are particularly activated due to their ortho relationship to the ring nitrogen, which can stabilize the anionic Meisenheimer intermediate. youtube.comstackexchange.com

A primary area for future research is the systematic mapping of this compound's regioselectivity. The interplay between the three fluorine atoms and the electron-donating methoxy (B1213986) group at the C4 position creates a nuanced reactivity profile. It is crucial to investigate which fluorine atom is preferentially displaced by various classes of nucleophiles (e.g., O, N, S, C-nucleophiles) under different conditions.

Beyond SNAr, research should aim to uncover entirely new transformation pathways. This includes exploring transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-F bonds, which is a challenging but highly valuable transformation. Another unexplored avenue is the potential for this molecule to participate in pericyclic reactions or cycloadditions, perhaps after derivatization, to construct novel heterocyclic systems. acs.org Investigating intramolecular reactions, where a tethered nucleophile displaces a fluorine atom to form bicyclic structures, could also yield valuable and complex molecular scaffolds. nih.gov

Advanced In Situ Spectroscopic Studies for Mechanistic Elucidation

A deep understanding of the reaction mechanisms governing the transformations of this compound is essential for controlling reaction outcomes and designing new applications. While SNAr on pyridine is generally understood, the specific kinetics and intermediates for this substrate are unknown. stackexchange.comlibretexts.org

Future studies should employ advanced in situ spectroscopic techniques to probe these reactions in real-time. For instance, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could be used to detect and characterize transient Meisenheimer complexes, providing definitive evidence for the regioselectivity of nucleophilic attack. acs.org The application of techniques such as stopped-flow NMR or Rapid-Injection NMR would allow for the measurement of kinetic parameters for fast substitution reactions.

In situ Raman or Infrared (IR) spectroscopy could monitor the consumption of reactants and the formation of products and intermediates during a reaction, providing complementary data to NMR. rsc.org Coupling these experimental techniques with high-level computational studies (Density Functional Theory) would provide a powerful synergistic approach to building predictive mechanistic models for the reactivity of this compound. acs.org

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

A significant future direction is the development of ML models trained on datasets of fluorinated pyridine reactions to predict the outcomes (e.g., yield, regioselectivity, side products) of new, untested transformations. rjptonline.orgucla.edu Such models could guide chemists toward the optimal conditions and reagents to achieve a desired product, drastically accelerating the research and development cycle. nih.gov

Table 2: Potential AI/ML Applications for this compound

ApplicationObjectiveRequired Input
Reaction Outcome Prediction Predict major product and yield for a given set of reactants and conditions.Large dataset of related pyridine reactions. nih.govnih.gov
Condition Optimization Identify optimal temperature, solvent, and catalyst for a desired transformation.Experimental data from high-throughput screening. ucla.edu
Retrosynthesis Planning Propose novel and efficient synthetic pathways to the target molecule.A comprehensive database of known chemical reactions.
New Reactivity Discovery Identify unconventional or unexpected reaction pathways.Quantum chemical descriptors and a model trained to recognize novel patterns.

Synergistic Applications in Multi-Component Systems for Advanced Materials

The structural features of this compound make it an attractive building block (monomer) for advanced materials. The multiple reactive C-F sites allow for the possibility of forming cross-linked polymers or highly functionalized linear polymers. nih.gov Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. umn.edu

Future research should focus on incorporating this compound into multi-component polymerization reactions. For example, its reaction with di-nucleophiles (such as bisphenols or diamines) could lead to a new class of poly(ether pyridine)s. The methoxy group can be used to fine-tune material properties like solubility and glass transition temperature, while the remaining fluorine atoms could serve as sites for post-polymerization modification.

There is also potential in using this compound to create novel functional materials, such as degradable fluorinated polyesters or materials for battery technology. rsc.orgresearchgate.net By carefully selecting co-monomers in multi-component systems, it may be possible to design materials with tailored optical, electronic, or surface properties for applications in electronics, aerospace, or biomedical devices.

Q & A

Q. What are the common synthetic routes for preparing 2,3,6-trifluoro-4-methoxypyridine?

  • Methodological Answer : The synthesis typically involves fluorination and nucleophilic substitution. A validated approach includes:
  • Step 1 : Start with a pyridine precursor (e.g., 4-methoxypyridine) and introduce fluorine atoms via fluorinating agents like SF₄ or HF-pyridine under controlled conditions .
  • Step 2 : Sequential substitution at specific positions using trifluoroethanol or trifluoromethylating reagents (e.g., CF₃Cu) to achieve regioselectivity .
  • Step 3 : Purify intermediates via column chromatography or recrystallization, monitoring progress with TLC or HPLC .
  • Key Challenge : Minimizing side reactions (e.g., over-fluorination) by optimizing reaction temperature and stoichiometry.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine positions and substitution patterns. Compare chemical shifts with literature values for analogous compounds .
  • Mass Spectrometry (GC-MS/LC-MS) : Verify molecular weight and fragmentation patterns to rule out impurities .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, though this requires high-purity crystals .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of fluorinated pyridines?

  • Methodological Answer : Regioselectivity is highly sensitive to:
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions .
  • Catalysts : Lewis acids like BF₃·Et₂O can direct electrophilic fluorination to meta positions .
  • Temperature : Lower temperatures (−20°C to 0°C) reduce kinetic side reactions, improving selectivity for 2,3,6-trifluoro derivatives .
  • Case Study : In acid-catalyzed reactions, trifluoroacetic acid promotes cyclization, while acetonitrile with p-toluenesulfonic acid leads to open-chain products .

Q. How can researchers resolve contradictions in spectral data for fluorinated pyridine derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Dynamic Effects : Fluorine atoms can cause rapid ring puckering, leading to averaged NMR signals. Use low-temperature NMR (e.g., −40°C) to "freeze" conformers .
  • Impurity Artifacts : Trace solvents (e.g., THF) may interact with fluorine, creating ghost peaks. Validate spectra against reference compounds like 2-trifluoromethylpyrimidin-4-ol .
  • Computational Validation : Compare experimental ¹H/¹⁹F NMR shifts with DFT-calculated values for proposed structures .

Q. What strategies optimize the scalability of this compound synthesis?

  • Methodological Answer : Scalability requires:
  • Catalyst Recycling : Use heterogeneous catalysts (e.g., immobilized Cu-CF₃) to reduce costs and simplify purification .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, minimizing decomposition during exothermic fluorination steps .
  • Green Solvents : Replace halogenated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Trifluoro-4-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2,3,6-Trifluoro-4-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.